molecular formula C18H19ClN2O2S B15015953 3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide

3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide

Cat. No.: B15015953
M. Wt: 362.9 g/mol
InChI Key: HTMKFWBDCAXVJL-NDENLUEZSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a hydrazide moiety linked to a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of the hydrazide with 3-methoxy-4-methylbenzaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The hydrazide moiety can interact with carbonyl groups in enzymes, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-methylphenyl group provides additional steric and electronic effects that can influence its interactions with molecular targets.

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(Z)-(3-methoxy-4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19ClN2O2S/c1-13-3-4-14(11-17(13)23-2)12-20-21-18(22)9-10-24-16-7-5-15(19)6-8-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b20-12-

InChI Key

HTMKFWBDCAXVJL-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N\NC(=O)CCSC2=CC=C(C=C2)Cl)OC

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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